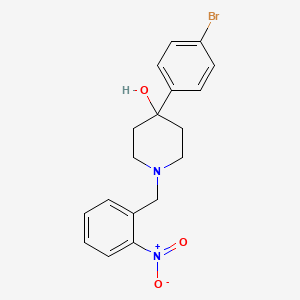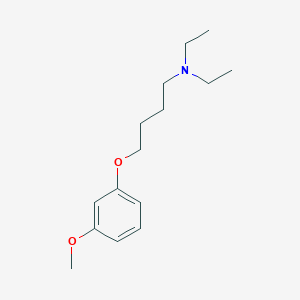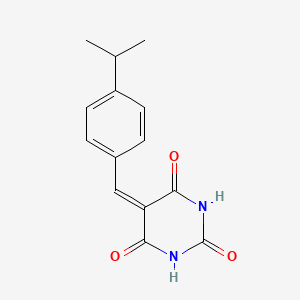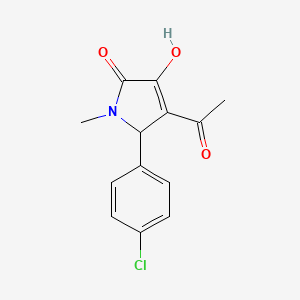
4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol, also known as JNJ-7925476, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidinols and has been shown to have a variety of effects on the human body.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol involves its ability to modulate the activity of the dopamine transporter. This compound has been shown to bind to the dopamine transporter and inhibit its activity, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been shown to have a variety of effects on the human body, including its ability to modulate mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the human body. This compound has been shown to increase the concentration of dopamine in the synaptic cleft, leading to an increase in mood, motivation, and reward. It has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol in lab experiments include its ability to modulate the activity of the dopamine transporter, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise to handle and store this compound safely.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol. These include its potential use in the treatment of addiction, depression, and other psychiatric disorders, as well as its potential use as a research tool to study the dopamine transporter and other related proteins. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound, as well as developing new derivatives of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol involves a multi-step process. The first step involves the reaction between 4-bromobenzaldehyde and piperidine in the presence of an acid catalyst to form 4-(4-bromophenyl)piperidine. This intermediate compound is then reacted with 2-nitrobenzyl chloride in the presence of a base to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol has been studied for its potential use in scientific research. It has been shown to have a variety of effects on the human body, including its ability to modulate the activity of the dopamine transporter. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-[(2-nitrophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-16-7-5-15(6-8-16)18(22)9-11-20(12-10-18)13-14-3-1-2-4-17(14)21(23)24/h1-8,22H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXHWGWBHOBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)


![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)

![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)


![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)
